N-Isopropyl-1H-benzo[d]imidazol-1-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propan-2-ylbenzimidazol-1-amine |
InChI |
InChI=1S/C10H13N3/c1-8(2)12-13-7-11-9-5-3-4-6-10(9)13/h3-8,12H,1-2H3 |
InChI Key |
MWTWWAQOEWTYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1H-benzo[d]imidazol-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
N-Isopropylation: The introduction of the isopropyl group can be achieved through alkylation. This involves reacting the benzimidazole with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group undergoes classical nucleophilic reactions:
Example: Reaction with bromoethane in DMF forms N-ethyl derivatives via SN2 mechanism . The benzimidazole ring’s electron-withdrawing nature enhances the amine’s nucleophilicity.
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes regioselective substitutions at the C4/C7 positions due to electron-rich aromaticity:
The isopropyl group at N1 sterically hinders C2/C3 positions, favoring substitutions at C4/C7 .
Multicomponent Reactions
The amine participates in Ugi-type reactions to form fused heterocycles:
For example, reacting with benzaldehyde and tert-butyl isocyanide in methanol yields imidazopyrazines via nitrilium ion intermediates .
Metal-Catalyzed Cross-Couplings
Halogenated derivatives (e.g., C4-Br) undergo Suzuki-Miyaura couplings:
| Substrate | Catalyst | Product | Yield | Applications | Source |
|---|---|---|---|---|---|
| 4-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Aryl-N-isopropyl-1H-benzimidazole | 82% | Drug candidate synthesis |
This reaction enables the introduction of aryl/heteroaryl groups for structure-activity relationship studies .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
The isopropyl group enhances lipophilicity, improving membrane permeability . Derivatives show dual antiproliferative and antimicrobial activity .
Synthetic Limitations and Challenges
Scientific Research Applications
Anticancer Properties
N-Isopropyl-1H-benzo[d]imidazol-1-amine and its derivatives have been investigated for their anticancer properties. Research indicates that compounds within the benzimidazole class exhibit significant activity against various cancer cell lines. For instance, a study synthesized a series of benzimidazole derivatives that demonstrated strong binding affinity to DNA and showed promising results in inhibiting the proliferation of cancer cells by targeting DNA topoisomerases . The ability of these compounds to bind to the minor groove of DNA suggests their potential as chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. A study reported the synthesis and evaluation of benzimidazole derivatives against Mycobacterium tuberculosis, revealing that certain derivatives exhibited potent antitubercular activity both in vitro and in vivo . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Antiviral Effects
In addition to anticancer and antimicrobial properties, benzimidazole derivatives have shown antiviral activities. Research has indicated that certain imidazole derivatives can inhibit viral replication and may serve as leads for developing new antiviral drugs . The specific mechanisms by which this compound exerts these effects are still under investigation.
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated a series of benzimidazole derivatives, including this compound, against a panel of 60 human cancer cell lines at the National Cancer Institute. The results indicated that several compounds demonstrated low nanomolar IC50 values, suggesting potent anticancer activity .
| Compound | IC50 (nM) | Cancer Cell Lines |
|---|---|---|
| 11a | 27.42 | SW480 |
| 12b | 23.12 | HCT116 |
| 6f | 33.14 | Caco-2 |
Case Study 2: Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited significant inhibitory action on vital mycobacterial enzymes, demonstrating their potential as new therapeutic agents against tuberculosis .
Comparison with Similar Compounds
Structural and Functional Similarities
Key structural analogs of N-Isopropyl-1H-benzo[d]imidazol-1-amine include derivatives with variations in substituent groups or core modifications. lists several high-similarity compounds (similarity scores 0.85–0.97), which are compared in Table 1 below:
Table 1. Structural Analogs of this compound
| Compound Name | CAS Number | Substituents | Similarity Score | Key Features |
|---|---|---|---|---|
| 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine | 1609406-56-5 | Methyl at 1- and 7-positions | 0.97 | Enhanced steric hindrance |
| 2-Amino-1-isopropylbenzimidazole | 57667-50-2 | Amino at 2-position, isopropyl at 1-position | 0.86 | Dual functional groups |
| 1-Propyl-1H-benzo[d]imidazol-2-amine | 2851-13-0 | Propyl at 1-position | 0.86 | Longer alkyl chain |
| N,N-Dimethyl-1H-benzo[d]imidazol-2-amine | 945021-49-8 | Dimethylamine at 2-position | 0.85 | Electron-donating substituent |
Key Observations :
- 2-Amino-1-isopropylbenzimidazole: The amino group at the 2-position introduces hydrogen-bonding capability, which may enhance interactions with biological targets .
Q & A
Q. What are the standard synthetic routes for preparing N-Isopropyl-1H-benzo[d]imidazol-1-amine?
The compound is typically synthesized via cyclization of substituted benzene derivatives with isopropylamine under acidic conditions. For example, similar benzimidazoles (e.g., N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) are prepared using brominated intermediates and reflux with hydrobromic acid (HBr), followed by purification via column chromatography . Key steps include controlling reaction temperature (80–100°C) and optimizing stoichiometry to minimize byproducts like ethyl acetate adducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) and confirms cyclization .
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., isopropyl CH₃ groups at δ 1.4–1.6 ppm, aromatic protons at δ 7.2–8.1 ppm). Discrepancies in splitting patterns may arise from tautomerism, requiring 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 202.1) and detects fragmentation pathways .
Q. How are substituents introduced to the benzimidazole core to modify reactivity?
Electrophilic substitution (e.g., nitration, halogenation) at the benzene ring or alkylation at the N1-position is common. For instance, nitration at the 5-position using fuming HNO₃/H₂SO₄ yields nitro derivatives (e.g., 5-Nitro-1H-benzo[d]imidazol-2-amine), with purity confirmed by HPLC (>98%) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, ionization potentials, and electrostatic potential surfaces. Exact exchange terms (e.g., hybrid functionals) improve accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate aqueous reactivity .
Q. What strategies resolve contradictions in NMR data interpretation for substituted benzimidazoles?
Conflicting NOE or coupling patterns may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between 25–60°C can stabilize conformers, while deuterated solvents (DMSO-d₆) suppress proton exchange. Cross-validation with X-ray crystallography (e.g., bond angles within 1.8° of DFT predictions) resolves ambiguities .
Q. What in vitro assays assess the anticancer potential of benzimidazole derivatives?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression.
- Mechanistic Studies : Fluorescence-based assays (e.g., Annexin V/PI staining) quantify apoptosis, while DNA intercalation is probed via ethidium bromide displacement .
- Structure-Activity Relationships (SAR) : Modifying the isopropyl group to bulkier substituents (e.g., tert-butyl) enhances lipophilicity and membrane permeability, as modeled by LogP calculations .
Q. How does the choice of DFT functional impact calculated thermodynamic properties?
Hybrid functionals (e.g., B3LYP) outperform pure gradient-corrected methods (e.g., LSDA) by including exact exchange, reducing errors in bond dissociation energies (e.g., ±3 kcal/mol vs. ±10 kcal/mol). For correlation energy, the Colle-Salvetti formula combined with gradient expansions achieves <5% deviation from experimental atomization energies .
Q. What purification methods optimize yield for benzimidazole derivatives?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar impurities.
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) isolates nonpolar byproducts .
- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) resolve enantiomers or regioisomers, with detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
